molecular formula C10H15NO B1527305 1-Amino-2-(3-methylphenyl)propan-2-ol CAS No. 133562-35-3

1-Amino-2-(3-methylphenyl)propan-2-ol

Cat. No.: B1527305
CAS No.: 133562-35-3
M. Wt: 165.23 g/mol
InChI Key: KDJKCQOXHFKRDT-UHFFFAOYSA-N
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Description

1-Amino-2-(3-methylphenyl)propan-2-ol is an organic compound belonging to the class of amines and phenols. It features an amino group (-NH2) attached to a carbon atom that is also bonded to a 3-methylphenyl group and a hydroxyl group (-OH). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(3-methylphenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide (Grignard reagent) with acetone, followed by reduction of the intermediate product. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

  • Reduction: The compound can be reduced to form a secondary amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include nitric acid (HNO3) and sulfuric acid (H2SO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-(3-methylphenyl)propan-2-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Amino-2-(3-methylphenyl)propan-2-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 2-amino-1-(3-methylphenyl)propan-1-one

  • 2-((3-amino-2-methylphenyl)methyl)benzene-1,3-diamine

Biological Activity

1-Amino-2-(3-methylphenyl)propan-2-ol, also known as a secondary alkanolamine, is an organic compound characterized by the presence of an amino group and a secondary alcohol. Its molecular formula is C10H15NO, and it features a propanol backbone with a 3-methylphenyl substituent. This unique structure imparts various biological activities and chemical properties that are of significant interest in pharmacology and medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reduction of corresponding ketones or aldehydes.
  • Alkylation of amino alcohols.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the amino and hydroxyl groups allows the compound to engage in multiple types of interactions, such as hydrogen bonding and ionic interactions.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

  • Antioxidant Activity: The hydroxyl group may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering protection against neurodegenerative diseases.
  • Antimicrobial Activity: Some derivatives of alkanolamines have exhibited antibacterial properties, which may extend to this compound.

Study on Neuroprotective Properties

A study published in Frontiers in Pharmacology explored the neuroprotective effects of similar alkanolamines on glutamate-induced toxicity in neuronal cells. The findings suggested that these compounds could significantly reduce calcium ion influx, thereby preventing excitotoxicity associated with neurodegenerative diseases .

Antimicrobial Activity Assessment

In vitro evaluations have demonstrated that derivatives of alkanolamines exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising potential for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Amino-2-propanolC3H9NOSimpler structure; no aromatic ring
1-Amino-2-(4-methylphenyl)propan-2-olC10H15NODifferent aromatic substitution
1-Amino-2-(3-fluorophenyl)propan-2-olC10H14FNOContains fluorine substituent

The comparison highlights the unique features of this compound, particularly its aromatic substitution which may enhance its biological activity compared to simpler alkanolamines.

Properties

IUPAC Name

1-amino-2-(3-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJKCQOXHFKRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734300
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133562-35-3
Record name 1-Amino-2-(3-methylphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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